Chlorflurecol

Structure-Activity Relationship Morphactin Herbicidal Activity

Chlorflurecol (IUPAC: (RS)-2-chloro-9-hydroxyfluorene-9-carboxylic acid; CAS 2464-37-1) is a morphactin-class plant growth regulator. It functions primarily as an inhibitor of polar auxin transport, thereby disrupting apical dominance and altering plant morphogenesis.

Molecular Formula C14H9ClO3
Molecular Weight 260.67 g/mol
CAS No. 2464-37-1
Cat. No. B1219998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorflurecol
CAS2464-37-1
Synonymschlorflurenol
Molecular FormulaC14H9ClO3
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2(C(=O)O)O)C=C(C=C3)Cl
InChIInChI=1S/C14H9ClO3/c15-8-5-6-10-9-3-1-2-4-11(9)14(18,13(16)17)12(10)7-8/h1-7,18H,(H,16,17)
InChIKeySVOAUHHKPGKPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.60e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Chlorflurecol (CAS 2464-37-1): Chemical Identity and Regulatory Baseline for Procurement


Chlorflurecol (IUPAC: (RS)-2-chloro-9-hydroxyfluorene-9-carboxylic acid; CAS 2464-37-1) is a morphactin-class plant growth regulator [1]. It functions primarily as an inhibitor of polar auxin transport, thereby disrupting apical dominance and altering plant morphogenesis [2]. As the parent acid, it is chemically distinct from its more widely commercialized methyl ester derivative, chlorflurenol-methyl (CAS 2536-31-4), which is the active component in commercial products such as Maintain CF-125 [2][3]. The free acid form possesses unique physicochemical properties, including an aqueous solubility of approximately 21 mg/L at 20°C, which influences its formulation and application profile relative to more lipophilic ester analogs [1].

Why Generic Morphactin Substitution is Not Advisable: Evidence of Divergent Biological Activity


Substituting Chlorflurecol with another morphactin analog is scientifically unsupported due to quantifiable differences in potency, target engagement, and downstream physiological effects. Key evidence demonstrates that the free acid form (Chlorflurecol) exhibits superior binding affinity to the auxin transport protein target but inferior functional inhibition of auxin transport compared to its ester counterparts, a dichotomy that rules out simple potency-based substitution [1]. Furthermore, head-to-head field studies confirm that Chlorflurecol and the closely related dichloro analog, dichlorflurenol, require a 4-fold difference in application rate to achieve optimal physiological responses, underscoring the critical need for compound-specific dosing [2]. The presence or absence of a 2-chloro substituent on the fluorene ring is also a critical determinant of overall activity, with the 2-chloro analog demonstrating significantly higher bioactivity than the unsubstituted parent structure [3].

Chlorflurecol Procurement Guide: Verifiable Evidence for Scientific Selection Over Analogs


Chlorflurecol Sets the Benchmark for Morphactin Bioactivity in Class-Level Comparisons

In a comprehensive SAR study of synthetic fluorene derivatives, the activity of numerous synthesized compounds was evaluated. It was explicitly concluded that none of the newly synthesized compounds exhibited greater biological activity than the commercial product Chlorflurecol, establishing it as the reference standard for the morphactin class [1].

Structure-Activity Relationship Morphactin Herbicidal Activity

Chlorflurecol Outperforms Dichlorflurenol in Enhancing Crop Oil Content with a 4-Fold Lower Optimal Application Rate

In field trials assessing senescence delay and crop quality, both Chlorflurecol (as its methyl ester, the primary form applied) and Dichlorflurenol were applied to flax and soybean. The study established that the optimal application rate for Chlorflurecol was 25 g/ha, while the optimal rate for Dichlorflurenol was 4-fold higher at 100 g/ha, to achieve a comparable effect on increasing percent oil content in the crops [1].

Crop Quality Senescence Delay Morphactin Efficacy

Chlorflurecol (Free Acid) Exhibits a Unique Functional Duality in Auxin Transport Modulation Compared to its Ester Analogs

An in-vitro study using corn coleoptiles compared the binding affinity to the NPA (naphthylphthalamic acid) receptor and the inhibition of polar auxin (IAA) transport between morphactin free acids and their corresponding esters. Chlorflurecol (free acid) was found to compete better for the NPA binding site than its methyl ester (Me-Cl-HFC). In contrast, the esters, including Me-Cl-HFC, were significantly more effective at inhibiting functional auxin transport than the free acids [1].

Auxin Transport Inhibition Binding Affinity Morphactin Mechanism

Comparative Phytotoxicity Ranking Shows Chlorflurecol's Specific Safety Profile Relative to Alternatives

A study evaluating chemical growth regulators on Tifway bermudagrass turf ranked the phytotoxicity of several compounds seven days after application. The most phytotoxic treatment was MBR 18337 at rates of 0.2-0.37 lb/acre. A tank mix of Chlorflurecol (2 lb/acre) and glyphosate (0.125 lb/acre) was the second most phytotoxic treatment. In contrast, mefluidide (0.5 lb/acre) was the least damaging treatment evaluated [1].

Phytotoxicity Turfgrass Management Chemical Safety Profile

Concentration-Dependent Biphasic Effect on Yield Parameters is a Distinctive Feature of Chlorflurecol Application

A study on the effects of Chlorflurecol on corn (Zea mays) demonstrates a clear biphasic, concentration-dependent response curve for yield and carbohydrate content. An aqueous solution of Chlorflurecol applied at concentrations up to 600 ppm caused an appreciable increase in female sex expression, grain yield, and grain carbohydrates. However, these same parameters were reduced when the concentration was increased to 800 and 1000 ppm [1].

Concentration-Dependent Response Yield Enhancement Crop Physiology

Target Application Scenarios for Chlorflurecol Based on Verifiable Comparative Evidence


Precision Plant Physiology Research: Mechanistic Studies on Auxin Transport

Chlorflurecol is the preferred compound for in vitro or in planta studies focused on the mechanism of auxin transport inhibition. As demonstrated by its high binding affinity for the NPA receptor and its unique functional duality compared to ester analogs [1], the free acid form provides a distinct experimental tool. This allows researchers to uncouple receptor binding from functional transport inhibition, a nuance not readily achievable with morphactin esters or alternative auxin transport inhibitors. Its selection is supported by evidence from corn coleoptile assays showing it is a superior competitor for the NPA binding site [1].

Specialized Crop Quality Improvement Programs: Enhancing Oil Content in Oilseed Crops

Chlorflurecol (applied as its methyl ester, the primary commercial form) is scientifically justified for use in agricultural programs aiming to increase the percent oil content of crops like flax and soybean. Comparative field data indicates it requires an optimal application rate of just 25 g/ha, making it 4-fold more efficient than the closely related dichlorflurenol, which requires 100 g/ha for a similar effect [2]. This significant difference in use rate can translate to reduced chemical input, lower application costs, and a smaller environmental footprint in large-scale farming operations.

Turfgrass Growth Regulation Programs: Data-Driven Phytotoxicity Risk Assessment

For turfgrass managers, particularly those overseeing high-value areas like golf course fairways, Chlorflurecol can be selected with a clear, quantifiable understanding of its phytotoxicity profile. Its ranking as the second most phytotoxic treatment (when mixed with glyphosate) in comparative bermudagrass trials provides a concrete benchmark for risk assessment [3]. This allows for an evidence-based selection process, weighing its efficacy as a growth retardant and seedhead suppressant against its known safety margin compared to more (MBR 18337) and less (mefluidide) damaging alternatives [3].

Technical Documentation Hub

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